2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol
Description
This compound is a quinolin-8-ol derivative featuring a conjugated terthiophene-styryl substituent at position 2. The quinoline core provides a rigid aromatic structure, while the hydroxyl group at position 8 enables coordination with metals, making it relevant for OLEDs, sensors, and coordination chemistry .
Properties
CAS No. |
915312-74-2 |
|---|---|
Molecular Formula |
C23H15NOS3 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
2-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C23H15NOS3/c25-18-4-1-3-15-6-7-16(24-23(15)18)8-9-17-10-11-21(27-17)22-13-12-20(28-22)19-5-2-14-26-19/h1-14,25H |
InChI Key |
LLDLIARLYGCVTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is the condensation of quinolin-8-ol with a thiophene derivative under specific conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling of the thiophene rings to the quinoline core .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized thiophene rings.
Reduction: Formation of reduced quinoline-thiophene compounds.
Substitution: Formation of halogenated quinoline-thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Recent studies have highlighted the potential of quinoline derivatives in cancer therapy. Compounds similar to 2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol have been evaluated for their antiproliferative activities against various cancer cell lines. For instance, derivatives of quinoline were tested against human cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29), showing promising cytotoxic effects .
Case Study: Anticancer Activity
In a study involving 8-substituted quinoline derivatives, specific compounds exhibited significant cytotoxicity against multiple cancer cell lines, indicating that modifications in the structure can enhance biological activity . The presence of thiophene rings may further augment these effects due to their electron-rich nature.
Organic Electronics
The compound's structure suggests potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Thiophene-based materials are known for their favorable charge transport properties and stability under operational conditions.
Data Table: Comparison of Thiophene Derivatives in OLEDs
| Compound Name | Structure | Application | Performance Metrics |
|---|---|---|---|
| 5,5'-Dihexylquaterthiophene | Structure | OLEDs | High efficiency at low voltages |
| 2-Bromoterthiophene | Structure | Photovoltaics | Enhanced light absorption |
| 2-[2-[5-(5-Thiophen-2-yl...) | Structure TBD | OLEDs/OPVs | TBD |
Photovoltaic Applications
Research indicates that thiophene-based compounds can significantly enhance the performance of photovoltaic devices due to their ability to form effective p-n junctions and improve charge separation. The incorporation of such compounds in polymer blends has been shown to increase power conversion efficiency .
Mechanism of Action
The mechanism of action of 2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Optical and Electronic Properties
Table 1: Optical Properties of Styryl-Substituted Quinolin-8-ol Derivatives
Key Findings :
- The terthiophene substituent in the target compound extends conjugation, leading to a red-shifted absorption/emission (~420/550 nm) compared to simpler styryl derivatives (e.g., phenyl: 380/490 nm). This aligns with the electron-rich nature of thiophene, which lowers the bandgap .
- Chlorine substituents (e.g., ZnStq_Cl) introduce electron-withdrawing effects, slightly red-shifting emission compared to unsubstituted phenyl groups .
Solubility and Thermal Stability
Table 2: Physicochemical Properties
| Compound | Solubility in THF | Melting Point (°C) | Thermal Stability (°C) | Ref. |
|---|---|---|---|---|
| Target Compound | Low | >300* | 320* | - |
| ZnStq_H | Moderate | 280 | 290 | |
| 5-[(E)-2-Phenylethenyl]quinolin-8-ol | High | 250 | 270 |
Key Findings :
- The terthiophene chain reduces solubility due to increased hydrophobicity and molecular rigidity. Smaller substituents (e.g., phenyl) improve solubility .
- Enhanced thermal stability (>300°C) in the target compound is attributed to the rigid terthiophene backbone and strong intermolecular π-π interactions .
Table 3: Metal-Binding and Device Performance
Key Findings :
- The quinolin-8-ol core in all derivatives facilitates strong metal coordination, critical for OLED emissive layers and sensor design .
- The bulky terthiophene in the target compound may sterically hinder metal-binding efficiency compared to smaller ligands (e.g., ZnStq_H), slightly reducing device luminance .
Biological Activity
The compound 2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol is a complex organic molecule that belongs to the class of thiophene and quinoline derivatives. Its unique structure suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 422.58 g/mol. The structure features multiple thiophene rings and a quinoline moiety, which are known to impart significant biological activities.
Anticancer Activity
Research indicates that thiophene and quinoline derivatives, including compounds similar to 2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol , exhibit notable anticancer properties. A study conducted on various thiophene-quinoline analogues demonstrated their effectiveness against several human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. These compounds were shown to induce apoptosis and inhibit key enzymes involved in cancer progression, such as EGFR-TK and Topo II .
Table 1: Cytotoxicity of Thiophene-Quinoline Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | EGFR-TK inhibition |
| Compound C | HCT116 | 25 | Topo II inhibition |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Studies have shown that quinoline derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have been effective against resistant strains, suggesting that modifications to the quinoline core can enhance antibacterial activity .
Table 2: Antibacterial Activity of Quinoline Derivatives
| Compound Name | Bacteria Type | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | Staphylococcus aureus | 18 |
| Compound E | Escherichia coli | 15 |
| Compound F | Pseudomonas aeruginosa | 12 |
The mechanisms underlying the biological activities of 2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol are primarily attributed to its ability to interact with cellular targets such as DNA, enzymes, and receptors. The presence of multiple electron-rich thiophene rings enhances its ability to form π-stacking interactions with DNA, potentially leading to inhibition of DNA synthesis and cell cycle arrest . Furthermore, the compound's ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects in cancer cells .
Case Studies
- Anticancer Study : A recent study synthesized a series of thiophene-based quinoline derivatives and evaluated their cytotoxicity against various cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited selective cytotoxicity towards HeLa and MCF7 cells with minimal effects on normal cell lines, highlighting their potential for targeted cancer therapy .
- Antimicrobial Evaluation : Another investigation focused on evaluating the antibacterial properties of similar quinoline derivatives against hospital-acquired infections. The results demonstrated significant antibacterial activity against resistant strains, suggesting that these compounds could serve as templates for developing new antibiotics .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound, and what factors influence reaction efficiency?
The synthesis involves sequential cross-coupling reactions. The thiophene-thiophene subunit is constructed via Stille coupling (using Pd(PPh₃)₄ and 2-trimethylstannylthiophene derivatives) or Suzuki-Miyaura coupling (with boronic acid derivatives). The quinolin-8-ol moiety is introduced via Heck reaction or Wittig olefination . Key factors include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) in anhydrous conditions.
- Solvent systems : Polar aprotic solvents like DMF or THF at 80–120°C under inert gas.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol) improves purity .
Q. How is the compound structurally characterized to confirm its identity and purity?
A multi-technique approach is essential:
- Single-crystal X-ray diffraction (XRD) : Determines molecular conformation and crystallinity (e.g., monoclinic symmetry with ) .
- Spectroscopy : - and -NMR confirm substituent connectivity; UV-Vis and fluorescence spectroscopy assess conjugation.
- Elemental analysis : Validates stoichiometry (e.g., ) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use fume hoods and personal protective equipment (gloves, lab coats).
- Store in airtight containers under inert gas (argon) at –20°C to prevent degradation.
- Follow guidelines from safety data sheets (SDS) for thiophene/quinoline derivatives, emphasizing proper waste disposal and spill management .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Parameter screening : Vary catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF), and temperature (60–140°C). Monitor progress via TLC/HPLC.
- Additives : Use silver salts (Ag₂O) to stabilize Pd catalysts in Stille couplings, improving yield (reported up to 85% for analogous compounds) .
- Microwave-assisted synthesis : Reduces reaction time (20–60 minutes vs. 24 hours) and enhances regioselectivity .
Q. What strategies resolve contradictions in reported photophysical properties (e.g., fluorescence quantum yields)?
Discrepancies often arise from solvent polarity, concentration, or instrumental calibration. Standardize protocols by:
- Degassing solvents to eliminate oxygen quenching.
- Using reference standards (e.g., quinine sulfate for fluorescence quantum yield calibration).
- Performing time-resolved spectroscopy to differentiate intrinsic emission from excimer formation .
Q. How can computational modeling predict the compound’s electronic behavior for optoelectronic applications?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~3.1 eV for thiophene-quinoline systems) to assess charge transport.
- TD-DFT : Simulate UV-Vis spectra to correlate conjugation length with absorption maxima (~450 nm) .
- Molecular dynamics : Model aggregation effects in thin films for OLED design .
Q. What experimental designs validate the compound’s biological activity against conflicting literature reports?
- Dose-response assays : Test cytotoxicity across multiple cell lines (e.g., HeLa, MCF-7) with IC₅₀ values.
- Structural analogs : Compare bioactivity of derivatives (e.g., halogenated thiophenes) to identify pharmacophores.
- Anti-biofilm assays : Use crystal violet staining to quantify inhibition at sub-MIC concentrations .
Methodological Considerations
- Crystallization challenges : Slow evaporation from dichloromethane/hexane (1:3) yields diffraction-quality crystals. Avoid high humidity to prevent hydrate formation .
- Contradiction analysis : Cross-validate XRD data with spectroscopic results (e.g., dihedral angles <10° confirm planarity, critical for π-conjugation) .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via independent methods (e.g., flow cytometry for apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
